Z-Trp-ome

描述

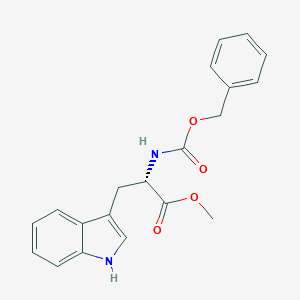

Z-Trp-ome, also known as N-carbobenzoxy-L-tryptophan methyl ester, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis due to its protective group, which prevents unwanted reactions during the synthesis process. The compound has the chemical formula C20H20N2O4 and a molecular weight of 352.38 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-Trp-ome typically involves the protection of the amino group of L-tryptophan with a carbobenzoxy (Cbz) group, followed by esterification of the carboxyl group. The process can be summarized as follows:

Protection of the Amino Group: The amino group of L-tryptophan is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium bicarbonate. This forms N-carbobenzoxy-L-tryptophan.

Esterification: The carboxyl group of N-carbobenzoxy-L-tryptophan is then esterified using methanol and a catalyst such as sulfuric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

化学反应分析

Types of Reactions: Z-Trp-ome undergoes various chemical reactions, including:

Oxidation: The indole ring of this compound can be oxidized using reagents such as potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other protective groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives of the indole ring.

Reduction: L-tryptophan methyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Peptide Modification and Drug Discovery

Z-Trp-ome serves as a crucial component in late-stage peptide modifications. The unique indole ring of tryptophan allows for diverse chemical modifications, enhancing the bioactivity and physicochemical properties of peptides. Recent studies have highlighted several methods for modifying this compound:

- Allylation Reactions : A novel method utilizing tertiary amine catalysis has been developed to facilitate allylation at the N1 position of the indole ring in this compound. This reaction is compatible with both solid-phase and solution-phase conditions, enabling the synthesis of various peptide conjugates and cyclic peptides .

- Macrocyclization : The ability to form cyclic peptides through modifications involving this compound opens new avenues for drug discovery, as cyclic peptides often exhibit enhanced stability and bioactivity compared to linear counterparts. The macrocyclization process can be achieved through various strategies that exploit the reactivity of the indole side chain .

Case Study 1: Tryptophan Modification Techniques

A study demonstrated the successful application of allylation reactions on a range of this compound-containing peptides. The results indicated high yields (up to 99%) across different peptide sequences, showcasing the robustness of the method even with sterically hindered substrates. This versatility suggests significant potential for developing bioactive peptides without extensive synthetic routes .

Case Study 2: Synthesis of Dipeptide Ligands

Research into dipeptide ligands involving this compound has shown promising results in synthesizing compounds with specific biological activities. For instance, the synthesis of Z-l-Trp-l-Leu–OMe involved multiple steps, including hydrogenation and acylation reactions, ultimately yielding derivatives with potential therapeutic applications .

Comparative Analysis of Peptide Modifications

The following table summarizes key features of various modification techniques involving this compound:

| Modification Technique | Yield (%) | Conditions | Bioactivity |

|---|---|---|---|

| Allylation | Up to 99% | Mild conditions (room temp) | Enhanced bioactivity |

| Macrocyclization | Variable | Solid-phase/Solution-phase | Increased stability |

| Acylation | 42% | Multi-step synthesis | Specific ligand activity |

作用机制

The mechanism of action of Z-Trp-ome involves its role as a protected amino acid derivative. The carbobenzoxy group protects the amino group during peptide synthesis, preventing unwanted side reactions. This allows for the selective formation of peptide bonds. The methyl ester group can be hydrolyzed under mild conditions to release the free carboxyl group, enabling further reactions .

相似化合物的比较

- N-carbobenzoxy-L-phenylalanine methyl ester (Z-Phe-ome)

- N-carbobenzoxy-L-tyrosine methyl ester (Z-Tyr-ome)

- N-carbobenzoxy-L-leucine methyl ester (Z-Leu-ome)

Comparison:

- Z-Trp-ome vs. Z-Phe-ome: Both compounds are used in peptide synthesis, but this compound contains an indole ring, making it more reactive in certain reactions.

- This compound vs. Z-Tyr-ome: Z-Tyr-ome has a phenolic hydroxyl group, which can participate in additional reactions compared to the indole ring in this compound.

- This compound vs. Z-Leu-ome: Z-Leu-ome lacks the aromatic ring present in this compound, making it less versatile in aromatic substitution reactions .

This compound stands out due to its unique indole ring, which provides additional reactivity and versatility in synthetic applications.

生物活性

Z-Trp-OMe, also known as Z-Tryptophan Methyl Ester, is a synthetic derivative of the amino acid tryptophan, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by its tryptophan backbone, which is essential for its biological activity. The presence of the methyl ester group enhances its solubility and bioavailability. The chemical structure can be represented as follows:

1. Antioxidant Properties

Tryptophan and its derivatives, including this compound, exhibit significant antioxidant properties. These properties are attributed to the indole ring of tryptophan, which can scavenge free radicals and reduce oxidative stress in cells.

2. Role in Protein Interactions

This compound serves as a substrate for various enzymes involved in proteolytic activity and peptide processing. Its specific binding affinity allows researchers to probe protein-protein interactions, which is crucial for understanding cellular functions and designing therapeutic agents.

3. Fluorescence Applications

Due to the intrinsic fluorescence of the tryptophan residue, this compound can be utilized in fluorescence-based assays to study biological processes such as membrane fluidity and protein conformational changes.

The biological activity of this compound is primarily mediated through its interaction with cellular membranes and proteins. The indole side chain plays a pivotal role in these interactions, influencing membrane organization and permeability.

Membrane Interaction

Research indicates that tryptophan residues are crucial for the activity of cationic cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs). These peptides utilize tryptophan to interact with lipid bilayers, affecting membrane integrity and cellular uptake .

Study on Antimicrobial Activity

A study highlighted the use of tryptophan-containing peptides in antimicrobial applications. The incorporation of this compound into peptide sequences significantly enhanced their ability to disrupt bacterial membranes, demonstrating its potential as an antimicrobial agent .

Cancer Research Implications

Another investigation focused on the TRP family genes' expression in glioma patients. While not directly related to this compound, it emphasizes the broader context of tryptophan's role in cancer biology. The study found that certain TRP genes correlated with tumor proliferation and treatment resistance, suggesting that compounds like this compound could influence these pathways .

Comparative Analysis

The following table summarizes the structural characteristics and unique properties of various tryptophan derivatives related to this compound:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Z-Leu-Trp-OMe | Leucine instead of Tryptophan | Different hydrophobic interactions |

| Z-Ile-Trp-OMe | Isoleucine instead of Tryptophan | Potentially different metabolic pathways |

| Cbz-Val-Trp | Cbz protection instead of Z | Varying stability and reactivity |

| Ac-Val-Trp | Acetyl protection | Varying solubility and biological activity |

属性

IUPAC Name |

methyl (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-25-19(23)18(11-15-12-21-17-10-6-5-9-16(15)17)22-20(24)26-13-14-7-3-2-4-8-14/h2-10,12,18,21H,11,13H2,1H3,(H,22,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWXSVJXETXGGQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。